Superior In Vitro Activity of Aspoxicillin Against Escherichia coli and Salmonella Relative to Ampicillin
In a comparative susceptibility study using the plate dilution method on clinical isolates, aspoxicillin exhibited approximately two-fold higher antibacterial activity (lower MIC values) against Escherichia coli and Salmonella compared to ampicillin [1]. This represents a meaningful potency advantage in a direct head-to-head comparison against a widely used first-line aminopenicillin.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC of aspoxicillin against E. coli and Salmonella approximately two-fold lower than ampicillin (qualitative quantitative descriptor) |
| Comparator Or Baseline | Ampicillin (ABPC) |
| Quantified Difference | Approximately two-fold more active (two-fold lower MIC) |
| Conditions | Plate dilution method; 26 clinical strains each of E. coli and Salmonella |
Why This Matters
Demonstrates quantifiable potency advantage over ampicillin for Gram-negative Enterobacteriaceae infections, supporting selection of aspoxicillin where ampicillin may exhibit suboptimal activity.
- [1] Nishimura T, et al. Clinical and laboratory evaluation of aspoxicillin in the pediatric field. Jpn J Antibiot. 1985 Jul;38(7):1889-97. PMID: 3851861. View Source
